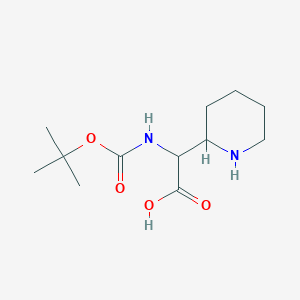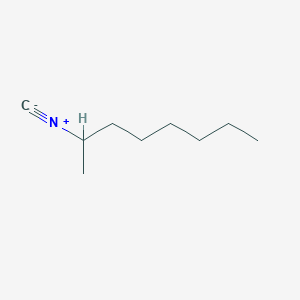
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid . Another method is the Steglich esterification, which uses carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of esters often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and minimal environmental impact. For example, the Mukaiyama reagent in dimethyl carbonate (DMC) has been identified as a sustainable option for ester synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Aplicaciones Científicas De Investigación
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy group and conjugated diene system allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with proteins and nucleic acids.
Comparación Con Compuestos Similares
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be compared with other esters and similar compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl eicosapentaenoic acid: An ester of eicosapentaenoic acid, used in medical applications for its anti-inflammatory properties.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate |
InChI |
InChI=1S/C12H20O3/c1-5-12(4,14)9-7-8-10(3)11(13)15-6-2/h5,8,14H,1,6-7,9H2,2-4H3/b10-8+ |
Clave InChI |
SUZRSVLRBYXDFA-CSKARUKUSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/CCC(C)(C=C)O)/C |
SMILES canónico |
CCOC(=O)C(=CCCC(C)(C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



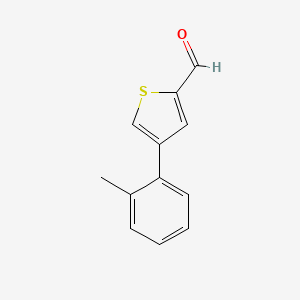


![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

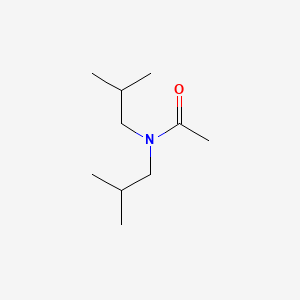
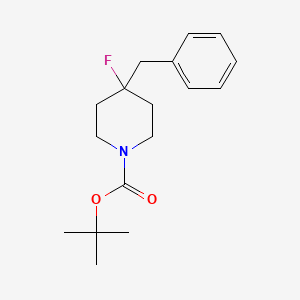
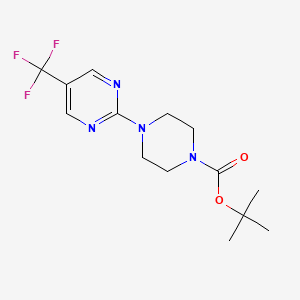
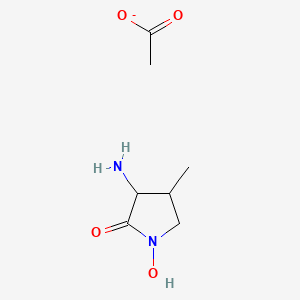
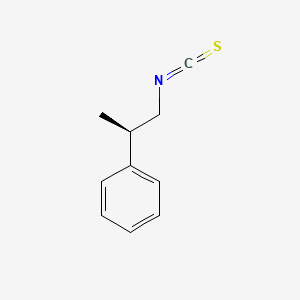
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
